molecular formula C21H28N4O B6803963 N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

Cat. No.: B6803963
M. Wt: 352.5 g/mol
InChI Key: NLKWWTFGBXMFIG-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzotriazole core with a cyclohexyl and phenyl substituent

Properties

IUPAC Name

N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24(19-11-7-6-10-17(19)15-8-4-3-5-9-15)21(26)16-12-13-18-20(14-16)25(2)23-22-18/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKWWTFGBXMFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)N(C)C3CCCCC3C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: This can be achieved by cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclohexyl and Phenyl Groups: This step involves the alkylation of the benzotriazole core with a cyclohexyl halide and a phenyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Methylation: The final step involves the methylation of the nitrogen atoms using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted benzotriazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,3-dimethyl-N-(2-phenylcyclohexyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide: shares structural similarities with other benzotriazole derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of a benzotriazole core with both cyclohexyl and phenyl substituents, along with methylation, makes it structurally unique.
  • Potential Applications : Its unique structure may confer specific properties that make it suitable for particular applications in chemistry, biology, and medicine, distinguishing it from other benzotriazole derivatives.

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